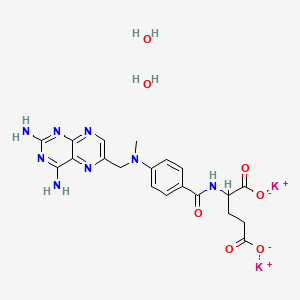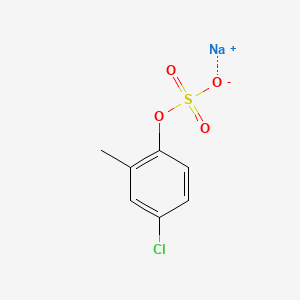
4-Chloro-2-methylphenol Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylphenol Sulfate Sodium Salt is a halogenated derivative of o-toluenesulfonate. It is a compound with the molecular formula C7H6ClNaO4S and a molecular weight of 244.63 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenol Sulfate Sodium Salt typically involves the sulfonation of 4-Chloro-2-methylphenol. The process begins with the chlorination of toluene to produce 4-Chloro-2-methylphenol. This intermediate is then sulfonated using sulfuric acid to form the sulfonate salt. The final step involves neutralizing the sulfonate salt with sodium hydroxide to produce this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylphenol Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: The major product is typically a sulfonic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted phenols.
Applications De Recherche Scientifique
4-Chloro-2-methylphenol Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylphenol Sulfate Sodium Salt involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-Methylphenol (p-Cresol): A methylated phenol with different chemical reactivity.
2-Chloro-4-methylphenol: A positional isomer with distinct chemical and biological properties
Uniqueness
4-Chloro-2-methylphenol Sulfate Sodium Salt is unique due to its sulfate group, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are crucial .
Propriétés
Formule moléculaire |
C7H6ClNaO4S |
|---|---|
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
sodium;(4-chloro-2-methylphenyl) sulfate |
InChI |
InChI=1S/C7H7ClO4S.Na/c1-5-4-6(8)2-3-7(5)12-13(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
VJJMRNGLUYIWPI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


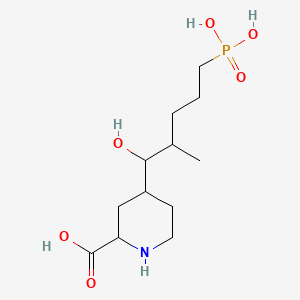
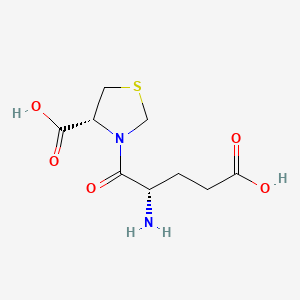
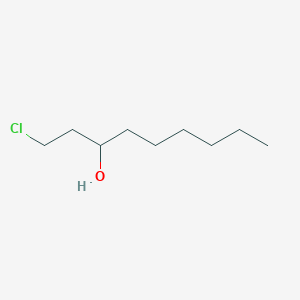
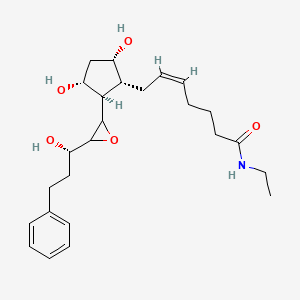
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
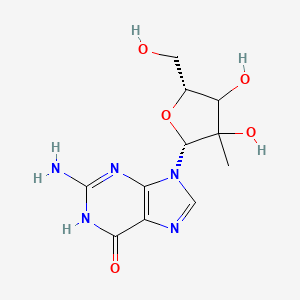
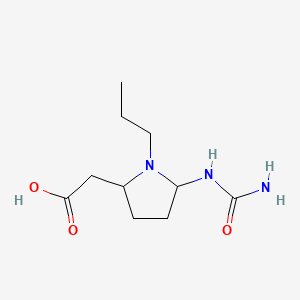
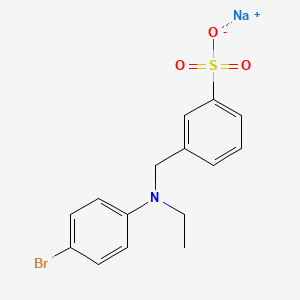
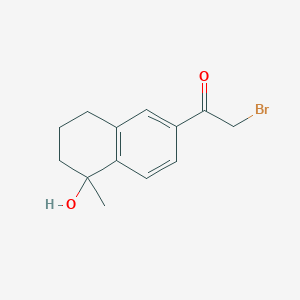
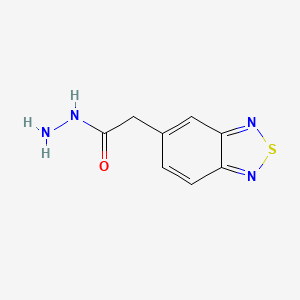
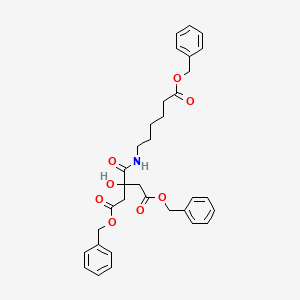
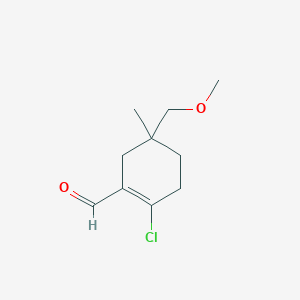
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)
